![molecular formula C19H21ClN2O3S B2459936 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 954634-13-0](/img/structure/B2459936.png)
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Asymmetric Synthesis
The title compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, is a novel chiral cyanamide synthesized through electrophilic cyanation. It could serve as an advanced intermediate in asymmetric synthesis . Researchers can explore its potential in creating enantiomerically pure compounds, which is crucial in drug development and fine chemical synthesis.
Anti-Allergic Activities
While not directly studied for this compound, related cyanamides have shown anti-allergic properties. Investigating N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide’s effects on allergic responses could be valuable .
Inhibition of Monoamine Transporters
The cyanamide moiety is present in biologically active molecules. Cathinones, for example, inhibit protein-transporting monoamines (dopamine, noradrenaline, and serotonin) at synaptic gaps. Further research could explore whether N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide exhibits similar effects .
Antiparasitic and Antimalarial Applications
Although not directly tested, hydrazine-coupled pyrazole derivatives (related to cyanamides) have shown antileishmanial and antimalarial activity. Researchers might investigate N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide’s potential in these areas .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with a variety of biological targets. For instance, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. These could include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it may exhibit a range of effects, such as anti-inflammatory, antioxidant, and anticancer activities .
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-3-8-18(14(2)9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBHVTIZFQMGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide |
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